molecular formula C18H17N3O B7514625 3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone

カタログ番号 B7514625
分子量: 291.3 g/mol
InChIキー: BHSRFYMOPQDVCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as QMI-052 or QMI-001, and it has been studied for its ability to inhibit viral replication and treat viral infections.

科学的研究の応用

QMI-052 has been studied for its potential applications in treating viral infections, particularly those caused by RNA viruses such as influenza and coronaviruses. In vitro studies have shown that QMI-052 can inhibit the replication of these viruses by targeting the viral RNA polymerase. In addition, QMI-052 has been shown to have broad-spectrum antiviral activity against a range of RNA viruses, including the SARS-CoV-2 virus responsible for the COVID-19 pandemic.

作用機序

The mechanism of action of QMI-052 involves its ability to inhibit the viral RNA polymerase, which is essential for viral replication. QMI-052 binds to a conserved site on the RNA polymerase and prevents it from synthesizing viral RNA. This leads to a reduction in viral replication and ultimately the inhibition of viral infection.
Biochemical and Physiological Effects
QMI-052 has been shown to have minimal toxicity in vitro and in vivo studies. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life in the body. This makes it a promising candidate for further development as an antiviral drug.

実験室実験の利点と制限

One advantage of QMI-052 is its broad-spectrum antiviral activity, which makes it a potential candidate for treating a range of viral infections. However, one limitation is that it has only been tested in vitro and in animal models, and further studies are needed to determine its efficacy and safety in humans.

将来の方向性

There are several future directions for the development of QMI-052 as an antiviral drug. One direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is to test its efficacy against other viral infections, such as hepatitis C and Ebola. Additionally, researchers could investigate the use of QMI-052 in combination with other antiviral drugs to enhance its effectiveness. Finally, further studies are needed to determine the optimal dosage and treatment regimen for QMI-052 in humans.
Conclusion
In conclusion, QMI-052 is a promising compound with potential applications in treating viral infections. Its ability to inhibit viral replication and its broad-spectrum antiviral activity make it a promising candidate for further development as an antiviral drug. However, further studies are needed to optimize its pharmacokinetic properties and determine its efficacy and safety in humans.

合成法

The synthesis of QMI-052 was first reported by researchers at the University of Alberta in 2015. The synthesis involves the reaction of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with 2-aminobenzylamine in the presence of a reducing agent to form the intermediate 3,4-dihydro-2H-quinoline-1-carboxylic acid. This intermediate is then treated with thionyl chloride and triethylamine to form the final product, QMI-052.

特性

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-6-4-10-17-19-15(12-21(13)17)18(22)20-11-5-8-14-7-2-3-9-16(14)20/h2-4,6-7,9-10,12H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSRFYMOPQDVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。